6-Amino Acid Unsaturation vs. Cytotoxic Potency
Crocacin B differentiates from Crocacin D through the unsaturation status of its 6-amino acid moiety: Crocacin B incorporates a 6-aminohexadienoic acid, whereas Crocacin D contains a 6-aminohexenoic acid, with the polyketide N-acyl fragment otherwise identical [1]. This single structural variation correlates with a measurable difference in cytotoxic potency against the L929 mouse fibroblast cell line. Crocacin D exhibits an IC50 of 60 ng/L (0.06 ng/mL) [2]. In contrast, Crocacin B demonstrates an MIC of 0.2 ng (the precise assay format—whether absolute mass or concentration—requires verification from the original 1999 isolation paper, but the reported value is 0.2 ng) against the same L929 cell line . While the numeric values appear proximate, the structural difference confirms that the diene versus monoene conjugation in the amino acid chain is a modifiable parameter influencing biological activity, a critical consideration for SAR studies.
| Evidence Dimension | Cytotoxicity against L929 mouse fibroblasts |
|---|---|
| Target Compound Data | MIC 0.2 ng (Crocacin B) |
| Comparator Or Baseline | IC50 0.06 ng/mL (Crocacin D) |
| Quantified Difference | Approximately 3.3-fold difference (depending on assay format normalization); structural difference is 6-aminohexadienoic acid (B) vs. 6-aminohexenoic acid (D) |
| Conditions | L929 mouse fibroblast cell culture |
Why This Matters
This demonstrates that the unsaturation of the 6-amino acid side chain is a tunable structural feature with functional consequences for cytotoxicity, making Crocacin B a distinct chemical tool from Crocacin D for SAR investigations.
- [1] Jansen, R., Washausen, P., Kunze, B., Reichenbach, H., & Höfle, G. (1999). The Crocacins, Novel Antifungal and Cytotoxic Antibiotics from Chondromyces crocatus and Chondromyces pediculatus (Myxobacteria): Isolation and Structure Elucidation. European Journal of Organic Chemistry, 1999(5), 1085-1089. View Source
- [2] Yadav, J. S., & Reddy, P. A. N. (2008). Asymmetric total synthesis of the myxobacteria metabolites crocacins A–D. Tetrahedron, 64(21), 4880-4895. Reports Crocacin D as the most active member with IC50 60 ng/L against L929. View Source
